molecular formula C20H18N2O2S B5301202 N-(NAPHTHALEN-2-YL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE CAS No. 5926-58-9

N-(NAPHTHALEN-2-YL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE

Cat. No.: B5301202
CAS No.: 5926-58-9
M. Wt: 350.4 g/mol
InChI Key: WZMOYTPVSYQWEQ-UHFFFAOYSA-N
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Description

N-(NAPHTHALEN-2-YL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a naphthalene ring, a phenylcarbamoyl group, and a sulfanylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(NAPHTHALEN-2-YL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE typically involves the following steps:

    Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce the desired substituents.

    Introduction of the Phenylcarbamoyl Group: This step involves the reaction of the naphthalene derivative with phenyl isocyanate under controlled conditions.

    Formation of the Sulfanylacetyl Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(NAPHTHALEN-2-YL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the amide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(NAPHTHALEN-2-YL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, this compound may be evaluated for its pharmacological properties, including its potential as a therapeutic agent.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(NAPHTHALEN-2-YL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • N-(NAPHTHALEN-2-YL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}PROPIONAMIDE
  • N-(NAPHTHALEN-2-YL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}BUTYRAMIDE

Uniqueness

N-(NAPHTHALEN-2-YL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c23-19(21-17-8-2-1-3-9-17)13-25-14-20(24)22-18-11-10-15-6-4-5-7-16(15)12-18/h1-12H,13-14H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMOYTPVSYQWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343277
Record name ST006293
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5926-58-9
Record name ST006293
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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